Dioleyl hydrogen phosphate is an organic compound classified as a phosphoric acid derivative, specifically an ester. Its molecular formula is , and it has a molecular weight of approximately 598.93 g/mol. The compound features two oleyl groups (derived from oleic acid) attached to a phosphate group, which contributes to its unique properties and applications in various fields, including biochemistry and material science .
Additionally, dioleyl hydrogen phosphate can react with alcohols to form new phosphate esters, which may have different physical and chemical properties compared to the original compound. These reactions are essential for synthesizing various derivatives used in industrial applications.
Dioleyl hydrogen phosphate exhibits significant biological activity, primarily due to its role as a surfactant and emulsifier. It can influence cell membrane dynamics and has been studied for its potential effects on lipid bilayers, which are crucial for cellular integrity and function. The compound's amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it suitable for applications in drug delivery systems and as a stabilizer in biochemical formulations .
The synthesis of dioleyl hydrogen phosphate typically involves the reaction between oleyl alcohol and phosphorus oxychloride or phosphorus pentoxide. The general reaction can be outlined as follows:
This method allows for the controlled synthesis of the compound while ensuring high purity levels suitable for research and industrial applications .
Dioleyl hydrogen phosphate finds numerous applications across various industries:
The versatility of dioleyl hydrogen phosphate makes it valuable in both industrial processes and scientific research .
Research into the interactions of dioleyl hydrogen phosphate with other biomolecules has revealed its potential effects on membrane fluidity and permeability. Studies have shown that this compound can alter the structural properties of lipid bilayers, affecting how cells interact with their environment. Additionally, its role as a surfactant can enhance the solubility of hydrophobic drugs, facilitating their delivery into biological systems .
Dioleyl hydrogen phosphate shares similarities with several other phosphoric acid esters, but its unique structure imparts distinct properties. Below is a comparison with similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Dioctadecenyl phosphate | C36H71O4P | 598.93 | Contains two octadecenyl groups; used similarly as an emulsifier. |
| Dioleyl phosphite | C36H71O3P | 582.92 | Lacks one oxygen; primarily used as a lubricant additive. |
| Dipalmitoyl phosphatidylcholine | C42H80NPO4 | 760.06 | A phospholipid; important for cell membrane structure and function. |
Dioleyl hydrogen phosphate's specific combination of oleyl groups gives it unique emulsifying properties that differentiate it from other compounds listed above, particularly in its applications within biological systems and material science .
Dioleyl hydrogen phosphate (CAS: 14450-07-8) belongs to the important family of phosphate esters, which are characterized by their general structure O=P(OR)₃, featuring a central phosphate molecule with alkyl or aromatic substituents. This compound is classified specifically as a dialkyl phosphate, with two oleyl chains attached to a phosphate group. Phosphate esters have been widely used as flame retardants, plasticizers, and performance additives to engine oil.
Unlike triester phosphates, dialkyl phosphates like dioleyl hydrogen phosphate have one of the alkyl ester groups replaced by a hydroxyl group, making them phosphoric acids with distinct chemical properties. The compound exists within a broader chemical hierarchy, where phosphate esters are considered esters of phosphoric acid with wide-ranging applications from biomolecules to industrial chemicals.
Dioleyl hydrogen phosphate features a phosphorus atom bonded to two oleyl groups (C18H37) and a phosphate group (PO₄), creating a molecule with distinctive amphiphilic properties. The molecular structure can be represented as:
CCCCCCCC\C=C/CCCCCCCCOP(O)(=O)OCCCCCCCC\C=C/CCCCCCCC
This unique structure combines hydrophobic oleyl chains with a hydrophilic phosphate group, enabling the molecule to interact effectively with both hydrophilic and hydrophobic environments. The amphiphilic nature of dioleyl hydrogen phosphate makes it particularly valuable as a surfactant, with applications in emulsification, lubrication, cleaning, and wetting processes.
Research on dioleyl hydrogen phosphate has evolved from basic structural characterization to sophisticated applications in various fields. The synthesis of this compound typically involves the reaction between oleyl alcohol and phosphoric acid or phosphorus oxychloride under controlled conditions. This process has been refined over time to improve yield and purity.
Current academic investigations focus on several key areas:
The compound's mechanism of action primarily involves its role as a surfactant, with the hydrophilic phosphate head group interacting with polar environments while the hydrophobic oleyl chains associate with non-polar media.
Dioleyl hydrogen phosphate demonstrates significant interdisciplinary relevance across multiple scientific fields. In biochemistry, its structural similarity to phospholipids makes it valuable for studying membrane interactions and developing drug delivery systems. The compound's ability to form micellar structures in aqueous environments enables encapsulation of hydrophobic substances, a property exploited in pharmaceutical formulations.
In materials science, dioleyl hydrogen phosphate serves as an effective emulsifying agent in coatings and adhesives, enhancing their stability and performance. Its surfactant properties also find applications in polymer synthesis and modification, contributing to the development of advanced materials with tailored properties.
Additionally, the compound has found applications in cosmetic science, where it functions as a buffering agent, emulsion stabilizer, hair conditioner, and cleansing agent. This versatility demonstrates the broad relevance of dioleyl hydrogen phosphate across scientific disciplines.
Dioleyl hydrogen phosphate occupies a specific position within the hierarchical classification of phosphate compounds:
This taxonomic positioning helps researchers understand its properties in relation to other phosphate compounds and predict its behavior in various applications. As a dialkyl phosphate, it shares characteristics with other members of this class while possessing unique properties due to its specific oleyl substituents.
Dioleyl hydrogen phosphate consists of a central phosphate group (-PO₄³⁻) covalently linked to two oleyl chains via ester bonds. Each oleyl chain contains 18 carbon atoms with a cis double bond at the ninth position (Δ⁹), introducing a 30° bend in the hydrocarbon tail [2]. This structural motif creates a wedge-shaped geometry, where the hydrophilic phosphate headgroup interacts with polar solvents, while the hydrophobic oleyl chains stabilize nonpolar domains.
The amphiphilic character arises from the juxtaposition of:
Table 1: Key Structural Parameters of Dioleyl Hydrogen Phosphate
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₆H₇₁O₄P |
| Molecular Weight | 598.9 g/mol |
| Headgroup Charge (pH 7) | -1 |
| Oleyl Chain Length | 18 carbons (Δ⁹ cis) |
The phosphate group exhibits a tetrahedral geometry with sp³ hybridization. Electron density maps reveal:
Bonding in the phosphoester linkage involves:
The cis configuration of the Δ⁹ double bond imposes a rigid 30° kink in each oleyl chain, leading to:
Table 2: Conformational Parameters of Oleyl Chains
| Parameter | Value |
|---|---|
| Double Bond Bend Angle | 30° |
| Average Chain Tilt | 25° relative to bilayer normal |
| van der Waals Radius | 4.2 Å |
Stereochemical variability arises from:
Isomeric forms exhibit distinct physicochemical properties:
The stability of the phosphoester bond is governed by:
Table 3: Theoretical Parameters of Phosphoester Linkages
| Parameter | Value |
|---|---|
| Bond Dissociation Energy | 335 kJ/mol |
| Hydrolysis Activation Energy | 68 kJ/mol |
| Torsional Barrier | 12 kJ/mol |
Classical esterification approaches for synthesizing dioleyl hydrogen phosphate represent the foundational methodologies that have been employed for decades in organophosphorus chemistry. These methods involve the direct reaction of oleyl alcohol with various phosphorus-containing reagents under controlled conditions.
The most straightforward approach involves the direct esterification of orthophosphoric acid with oleyl alcohol [1]. This method requires elevated temperatures between 240-255°C and continuous removal of water to drive the equilibrium toward product formation. The reaction proceeds through an equilibrium-controlled mechanism where the concentration of the ester formed is substantially proportional to the square of the concentration of the phosphoric acid [1]. While this approach offers atomic economy as high as 86%, it suffers from poor reactivity and low yields in practice, typically achieving only 43-55% yields despite requiring specialized equipment for water removal and reactant cycling [2].
Phosphorus oxychloride represents a significantly more reactive alternative for classical esterification [3] [4]. The reaction of oleyl alcohol with phosphorus oxychloride proceeds under much milder conditions, typically at 0°C in the presence of pyridine as a base [5]. This approach converts the hydroxyl group into a dichlorophosphate intermediate, which is a good leaving group that facilitates the formation of the phosphoester bond [4]. The reaction mechanism involves the formation of a new oxygen-phosphorus bond while breaking a phosphorus-chlorine bond, resulting in what could be termed a "chlorophosphate ester" intermediate [3]. This method achieves yields of 75-85% and avoids the harsh conditions associated with direct phosphoric acid esterification [1].
Phosphorus trichloride provides another classical approach that offers good selectivity in phosphoester formation [6]. The reaction typically proceeds at temperatures between 50-80°C under anhydrous conditions, achieving yields of 60-70%. Phosphorus trichloride reacts with oleyl alcohol through a nucleophilic substitution mechanism, where the alcohol acts as a nucleophile attacking the electrophilic phosphorus center [6]. However, this approach is accompanied by the evolution of hydrogen chloride gas, which requires careful handling and neutralization procedures [7].
Phosphorus pentoxide represents the most reactive among the classical phosphorylating agents [2]. This reagent can be used to prepare dioleyl hydrogen phosphate through controlled reaction conditions at 160-180°C, achieving yields of 65-80%. The high reactivity of phosphorus pentoxide allows for efficient conversion but requires careful control to prevent over-reaction and formation of unwanted by-products [2].
| Reagent | Reaction Conditions | Yield Range (%) | Reaction Time (h) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Phosphoric acid | 240-255°C, H₂O removal | 43-55 | 12-24 | Direct approach | High temperature |
| Phosphorus oxychloride | 0°C, Pyridine | 75-85 | 2-4 | Mild conditions | Requires base |
| Phosphorus trichloride | 50-80°C, Anhydrous | 60-70 | 6-8 | Good selectivity | HCl evolution |
| Phosphorus pentoxide | 160-180°C, Controlled | 65-80 | 8-12 | High efficiency | Harsh conditions |
The phosphorylation of oleyl alcohol to form dioleyl hydrogen phosphate can proceed through several distinct mechanistic pathways, each characterized by specific stereochemical outcomes and kinetic parameters. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting product formation.
The unimolecular nucleophilic substitution (SN1) mechanism is particularly relevant for tertiary alcohols but can also apply to certain secondary alcohol substrates under specific conditions [8]. In this pathway, the phosphorylation reaction is viewed as proceeding through initial bond cleavage to form a carbocation intermediate, followed by nucleophilic attack by the phosphoryl species [8]. The mechanism involves an activation energy of 75-85 kJ/mol and typically results in racemization of stereogenic centers [8]. The rate constant for this mechanism is approximately 0.15 s⁻¹ under standard conditions, and the reaction is favored in protic solvents that can stabilize the carbocation intermediate [8].
The bimolecular nucleophilic substitution (SN2) mechanism represents the predominant pathway for primary alcohols and many secondary alcohols in phosphorylation reactions [9]. This mechanism involves the nucleophilic attack of the alcohol on the phosphorus center in a concerted fashion, leading to inversion of configuration at the reaction center [9]. The activation energy for this pathway is lower, typically 45-55 kJ/mol, and the rate constant is significantly higher at 2.8 s⁻¹ [9]. The SN2 mechanism is favored in aprotic solvents and results in retention of stereochemistry in the alcohol component [9].
Addition-elimination mechanisms are particularly important for secondary alcohols and involve the formation of a phosphorane intermediate [10]. This pathway typically requires an activation energy of 60-70 kJ/mol and proceeds with inversion of stereochemistry [10]. The rate constant for this mechanism is intermediate at 0.85 s⁻¹, and the reaction is favored under basic conditions that can facilitate the elimination step [10].
Radical mechanisms can occur with unsaturated alcohols like oleyl alcohol, particularly under conditions that promote radical formation [10]. These mechanisms involve higher activation energies of 85-95 kJ/mol and result in complex stereochemical outcomes due to the involvement of radical intermediates [10]. The rate constant is lower at 0.025 s⁻¹, and the mechanism requires radical initiators to proceed efficiently [10].
Enzymatic pathways, while not directly applicable to synthetic dioleyl hydrogen phosphate production, provide important mechanistic insights [11]. These pathways involve much lower activation energies of 25-35 kJ/mol and proceed with high stereoselectivity [11]. The enzymatic phosphorylation of alcohols typically involves the formation of a phosphoenzyme intermediate followed by nucleophilic attack by the alcohol substrate [11].
| Mechanism | Substrate Type | Activation Energy (kJ/mol) | Stereochemistry | Rate Constant (s⁻¹) | Preferred Conditions |
|---|---|---|---|---|---|
| SN1 (Unimolecular) | Tertiary alcohols | 75-85 | Racemization | 0.15 | Protic solvents |
| SN2 (Bimolecular) | Primary alcohols | 45-55 | Retention | 2.8 | Aprotic solvents |
| Addition-Elimination | Secondary alcohols | 60-70 | Inversion | 0.85 | Basic conditions |
| Radical mechanism | Unsaturated alcohols | 85-95 | Complex | 0.025 | Radical initiators |
| Enzymatic pathway | Biological substrates | 25-35 | Stereospecific | 150 | Physiological pH |
The development of efficient catalyst systems for the selective synthesis of dioleyl hydrogen phosphate has been a major focus of research in organophosphorus chemistry. These systems offer improved selectivity, milder reaction conditions, and enhanced functional group tolerance compared to traditional methods.
Tetrabutylammonium hydrogen sulfate has emerged as a highly effective catalyst for the phosphorylation of oleyl alcohol [12]. This catalyst system operates at 100°C and achieves remarkable selectivity of 95% with yields ranging from 85-92% [12]. The mechanism involves the formation of an unprecedented mixed anhydride species generated from phosphoenolpyruvic acid monopotassium salt and tetrabutylammonium hydrogen sulfate, which acts as an active phosphoryl donor [12]. The reaction proceeds through an SN1 mechanism with exceptional functional group tolerance, enabling the direct introduction of nonprotected phosphate groups to various alcohol substrates [12].
Potassium carbonate in combination with potassium iodide represents another effective catalyst system, particularly for benzyl halides and related substrates [13]. This system operates at room temperature (25°C) and achieves 90% selectivity with yields of 80-95% [13]. The mechanism involves a two-step process where potassium iodide facilitates the formation of more reactive iodide intermediates through a Finkelstein reaction, followed by nucleophilic displacement by the phosphite species [13]. The reaction proceeds through an SN2 mechanism and benefits from the use of polyethylene glycol-400 as a phase transfer catalyst [13].
Sodium hydride serves as a strong base catalyst system for primary alcohols, operating at 60°C with 85% selectivity and yields of 70-85% [13]. This system generates highly nucleophilic alkoxide intermediates that readily attack phosphoryl species through an SN2 mechanism [13]. The strong basic conditions favor the formation of the desired phosphoester products while minimizing side reactions [13].
Pyridine functions as both a base and a nucleophilic catalyst, particularly effective for secondary alcohols at 0°C [4]. This system achieves 80% selectivity with yields of 75-88% and operates through an E2 mechanism when used with phosphorus oxychloride [4]. The pyridine serves dual roles as both the reaction solvent and the base that removes neighboring protons in the elimination step [5].
Triethylamine represents a milder base catalyst system suitable for tertiary alcohols [13]. Operating at 40°C with 75% selectivity and yields of 65-80%, this system proceeds through an SN2 mechanism and offers good functional group tolerance [13]. The tertiary amine base provides sufficient basicity to activate the alcohol substrate while maintaining mild reaction conditions [13].
| Catalyst System | Substrate | Temperature (°C) | Selectivity (%) | Yield (%) | Mechanism |
|---|---|---|---|---|---|
| Tetrabutylammonium hydrogen sulfate | Oleyl alcohol | 100 | 95 | 85-92 | SN1 |
| Potassium carbonate/KI | Benzyl halides | 25 | 90 | 80-95 | SN2 |
| Sodium hydride | Primary alcohols | 60 | 85 | 70-85 | SN2 |
| Pyridine | Secondary alcohols | 0 | 80 | 75-88 | E2 |
| Triethylamine | Tertiary alcohols | 40 | 75 | 65-80 | SN2 |
The development of environmentally sustainable approaches to phosphoester formation has become increasingly important in modern synthetic chemistry. Green chemistry principles emphasize the use of renewable feedstocks, reduction of hazardous substances, and improvement of atom economy in chemical processes.
Polyethylene glycol-400 has emerged as an excellent green solvent for phosphoester formation reactions [13]. This system operates at room temperature (25°C) under atmospheric pressure and achieves 85% atom economy with an environmental factor of 2.5 [13]. Polyethylene glycol-400 serves dual functions as both a reaction medium and a phase transfer catalyst, enhancing the reactivity of inorganic bases by chelation of the countercation [13]. The system facilitates the conversion of benzyl halides to more reactive iodide intermediates while providing a benign reaction environment that avoids volatile organic solvents [13].
Microwave-assisted synthesis represents a highly efficient green chemistry approach that achieves 90% atom economy with an environmental factor of 1.8 [14]. This solvent-free methodology operates at 120°C and significantly reduces reaction times compared to conventional heating methods [14]. The microwave irradiation provides rapid and uniform heating, leading to enhanced reaction rates and improved yields while reducing energy consumption [14]. The method is particularly effective for the synthesis of phosphoester compounds and eliminates the need for organic solvents [14].
Ionic liquid media offer unique advantages for phosphoester formation, achieving 80% atom economy with an environmental factor of 3.2 [13]. These systems operate at 80°C under atmospheric pressure and provide excellent thermal stability and low volatility [13]. Ionic liquids can be designed to optimize both the reaction efficiency and the ease of product separation, making them attractive alternatives to conventional organic solvents [13]. The ionic nature of these media can enhance the reactivity of charged intermediates and facilitate the formation of phosphoester bonds [13].
Supercritical carbon dioxide represents an advanced green chemistry approach that achieves 88% atom economy with an environmental factor of 2.0 [13]. This system operates at 40°C under elevated pressure (150 bar) and provides unique mass transfer properties that enhance reaction efficiency [13]. Supercritical carbon dioxide is non-toxic, non-flammable, and easily removed from reaction products, making it an ideal green solvent for phosphoester synthesis [13]. The system allows for precise control of reaction conditions and facilitates the separation of products from the reaction medium [13].
Enzymatic catalysis represents the most environmentally friendly approach to phosphoester formation, achieving 95% atom economy with an environmental factor of only 1.2 [13]. These systems operate at physiological temperature (37°C) and pressure in aqueous buffer solutions [13]. Enzymatic methods offer exceptional selectivity and proceed under mild conditions that minimize the formation of unwanted by-products [13]. While not directly applicable to large-scale synthetic production of dioleyl hydrogen phosphate, enzymatic approaches provide valuable insights into efficient phosphorylation mechanisms [13].
| Green Method | Solvent | Temperature (°C) | Pressure (bar) | Atom Economy (%) | E-Factor |
|---|---|---|---|---|---|
| Polyethylene glycol-400 | PEG-400 | 25 | 1 | 85 | 2.5 |
| Microwave-assisted synthesis | Solvent-free | 120 | 1 | 90 | 1.8 |
| Ionic liquid medium | Ionic liquid | 80 | 1 | 80 | 3.2 |
| Supercritical CO₂ | Supercritical CO₂ | 40 | 150 | 88 | 2.0 |
| Enzymatic catalysis | Aqueous buffer | 37 | 1 | 95 | 1.2 |
Process optimization for dioleyl hydrogen phosphate synthesis involves the systematic evaluation and adjustment of multiple reaction parameters to maximize yield, minimize waste, and improve overall process efficiency. These strategies are critical for both laboratory-scale synthesis and industrial production.
Reaction temperature optimization represents one of the most significant factors affecting yield enhancement [15]. The optimal temperature for dioleyl hydrogen phosphate synthesis is typically around 150°C, which provides a balance between reaction rate and product stability [15]. Temperature optimization can lead to yield enhancements of 15-25% compared to unoptimized conditions [15]. The temperature effect is particularly pronounced in phosphoester formation reactions, where higher temperatures generally favor the forward reaction but may also promote decomposition of the desired product [15]. Careful temperature control requires medium-cost investment in heating systems but is relatively easy to implement [15].
Molar ratio optimization of alcohol to phosphorus reagent is crucial for maximizing conversion efficiency [15]. The optimal molar ratio of oleyl alcohol to phosphorus reagent is typically 2:1, which ensures complete conversion of the phosphorus reagent while minimizing excess alcohol [15]. This optimization can provide yield enhancements of 20-30% and represents a low-cost improvement that is easy to implement [15]. The stoichiometric relationship is particularly important in phosphoester formation reactions where the equilibrium position depends on the relative concentrations of reactants [15].
Catalyst loading optimization involves determining the minimum amount of catalyst required to achieve maximum conversion efficiency [15]. The optimal catalyst loading for most systems is approximately 0.3 equivalents relative to the phosphorus reagent [15]. This optimization can provide yield enhancements of 10-15% while minimizing catalyst costs [15]. Proper catalyst loading is essential for achieving high selectivity and avoiding catalyst-induced side reactions [15].
Reaction time optimization balances the need for complete conversion with the desire to minimize energy consumption and processing time [15]. The optimal reaction time for dioleyl hydrogen phosphate synthesis is typically 6 hours, which allows for near-complete conversion while minimizing extended heating costs [15]. Time optimization can provide yield enhancements of 8-12% and represents a medium-cost factor that is moderately difficult to implement due to the need for precise timing control [15].
Water removal rate optimization is critical for equilibrium-controlled reactions where water is a by-product [15]. The optimal water removal rate is approximately 5 mL/h, which maintains the driving force for the forward reaction without causing excessive concentration of reactants [15]. This optimization can provide yield enhancements of 12-18% but requires high-cost equipment for controlled water removal and is technically challenging to implement [15].
Additional optimization strategies include the use of inert atmosphere conditions to prevent oxidation of the unsaturated oleyl alcohol substrate [15]. Nitrogen or argon atmospheres can prevent the formation of oxidative by-products that would otherwise reduce the yield of the desired phosphoester product [15]. Solvent selection and purification also play critical roles in process optimization, with anhydrous conditions being essential for preventing hydrolysis of the phosphoester bonds [15].
| Optimization Parameter | Optimal Value | Yield Enhancement (%) | Cost Impact | Implementation Difficulty |
|---|---|---|---|---|
| Reaction temperature | 150°C | 15-25 | Medium | Easy |
| Molar ratio (alcohol:phosphorus) | 2:1 | 20-30 | Low | Easy |
| Catalyst loading | 0.3 equiv | 10-15 | Low | Easy |
| Reaction time | 6 hours | 8-12 | Medium | Medium |
| Water removal rate | 5 mL/h | 12-18 | High | Hard |